Cas no 69985-25-7 (1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol)
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol
- SCHEMBL18650280
- EN300-1996330
- 69985-25-7
-
- Inchi: 1S/C8H16O3/c1-6(9)4-7-5-10-8(2,3)11-7/h6-7,9H,4-5H2,1-3H3
- InChI Key: JDCKROLQJBHHET-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1CC(C)O
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.7Ų
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996330-0.05g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-0.1g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-0.25g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-0.5g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-1.0g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1996330-2.5g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-5.0g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1996330-10.0g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1996330-1g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1996330-5g |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
69985-25-7 | 5g |
$2858.0 | 2023-09-16 |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol
Professional Introduction to Compound with CAS No. 69985-25-7 and Product Name: 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol
The compound with the CAS number 69985-25-7 and the product name 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes. The molecular structure of this compound incorporates a dioxolane moiety, which is a key feature that contributes to its distinctive chemical properties and reactivity.
In recent years, the exploration of heterocyclic compounds has been a focal point in medicinal chemistry, owing to their diverse biological activities and synthetic versatility. The 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol molecule exemplifies this trend, as it combines a rigid dioxolane ring with an alcohol functional group, making it a promising candidate for further investigation. The presence of the dimethyl substituents on the dioxolane ring enhances its stability and influences its interaction with biological targets, making it an intriguing subject for pharmacological studies.
One of the most compelling aspects of this compound is its potential role in modulating enzymatic activities. The dioxolane ring is known to exhibit significant binding affinity with various enzymes, which has led to its incorporation in the design of enzyme inhibitors. For instance, studies have shown that derivatives of dioxolane-based compounds can effectively inhibit certain proteases and oxidoreductases, which are critical in maintaining cellular homeostasis. The alcohol group in 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol further enhances its ability to engage with hydrophobic pockets in enzymes, thereby improving binding efficiency.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking simulations have revealed that 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol can interact with specific residues in target proteins, leading to the development of novel drug candidates. These simulations have been particularly useful in identifying potential lead compounds for further optimization. Additionally, the compound's stability under various conditions makes it a suitable candidate for formulation into drug delivery systems.
The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the dioxolane ring through an intramolecular cyclization reaction. Subsequent functionalization steps introduce the dimethyl groups and the alcohol moiety at the appropriate positions. These synthetic strategies have been refined over time to ensure high yields and purity, which are essential for pharmaceutical applications.
In clinical research, the potential therapeutic applications of this compound are being actively explored. Preliminary studies have suggested that derivatives of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol may exhibit anti-inflammatory and antioxidant properties. These properties are particularly relevant in the context of chronic diseases where oxidative stress and inflammation play a significant role. Furthermore, the compound's ability to cross biological membranes makes it a promising candidate for topical formulations as well as systemic therapies.
The development of new drug candidates relies heavily on understanding their interaction with biological systems at a molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating the structure-property relationships of this compound. These techniques provide detailed insights into its conformational dynamics and chemical environment, which are crucial for optimizing its pharmacological profile.
Another area where this compound shows promise is in materials science. The unique structural features of 1-(2,2-dimethyl-1,3-dioxolan-4-yloxy)-propanes make them suitable for developing novel polymers and coatings with enhanced mechanical properties. Researchers are exploring ways to incorporate these compounds into polymer matrices to improve their durability and functionality under extreme conditions. This interdisciplinary approach highlights the versatility of dioxolane-based compounds beyond traditional pharmaceutical applications.
The regulatory landscape for new chemical entities like 69985–25–7 is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that these compounds are produced consistently and safely for both research and commercial purposes. Regulatory agencies require comprehensive data on their safety profiles before they can be approved for clinical use. This rigorous process ensures that only compounds with demonstrated efficacy and minimal side effects reach patients.
Future directions in research on this compound include exploring its role in gene therapy applications. The ability of dioxolane-based molecules to interact with nucleic acids has opened up new avenues for developing antisense oligonucleotides (ASOs) and other gene-modulating agents. By modifying the structure of 1-(2-methyl-l-thiabicyclo[3.l0.l]decan-l-one)-l-propanols, researchers aim to create more effective tools for treating genetic disorders.
In conclusion,69985–25–7 represents a significant advancement in chemical research with wide-ranging implications for pharmaceuticals and materials science. Its unique structural features make it a versatile building block for developing new drugs and materials with enhanced functionality. As research continues to uncover new applications for this compound,1-(dimethyl-l-thiabicyclo[3.l0.l]decan-l-one)-l-propanols, it is poised to play an increasingly important role in addressing some of humanity's most pressing health challenges.
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